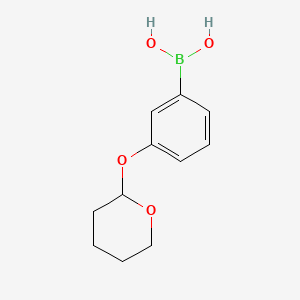

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(oxan-2-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-12(14)9-4-3-5-10(8-9)16-11-6-1-2-7-15-11/h3-5,8,11,13-14H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYBHNZRMWCEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676795 | |

| Record name | {3-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287777-05-2 | |

| Record name | {3-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a synthetically versatile organic compound of significant interest in medicinal chemistry and materials science. As a derivative of phenylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The incorporation of the tetrahydropyran (THP) protecting group on the phenolic oxygen enhances the compound's stability and solubility in organic solvents, making it a valuable building block in multi-step organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from data on closely related compounds and general knowledge of phenylboronic acids.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Phenylboronic acid |

| Molecular Formula | C₁₁H₁₅BO₄[1] | C₆H₇BO₂[2] |

| Molecular Weight | 222.05 g/mol [1][3] | 121.93 g/mol [2] |

| CAS Number | 1287777-05-2[1][3] | 98-80-6[2] |

| Appearance | White to off-white solid (presumed) | White to yellow powder[2] |

| Melting Point | Data not available | 216 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. Water solubility: 10 g/L (20 °C)[2][4][5] |

| pKa | Data not available | 8.83[2] |

Spectroscopic Data:

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 3-bromophenol.

Step 1: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 3-bromophenol is first protected with a tetrahydropyran (THP) group to prevent interference in the subsequent borylation step.

-

Reaction: 3-Bromophenol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

-

Work-up: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product, 2-(3-bromophenoxy)tetrahydro-2H-pyran, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel.

Step 2: Borylation

The protected 3-bromophenol derivative is then converted to the corresponding boronic acid.

-

Reaction: This transformation is commonly achieved via a lithium-halogen exchange followed by reaction with a borate ester. The 2-(3-bromophenoxy)tetrahydro-2H-pyran is treated with an organolithium reagent, such as n-butyllithium, at low temperature (-78 °C) in an anhydrous ethereal solvent like THF or diethyl ether. The resulting aryllithium species is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate.

-

Work-up: The reaction mixture is warmed to room temperature and then acidified with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the boronic acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.

A general purification method for boronic acids involves treating the crude product with a base to form the boronate salt, which can be isolated from non-acidic impurities by extraction. Acidification of the purified salt then regenerates the pure boronic acid.[6]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form biaryl structures. The THP-protected hydroxyl group can be deprotected post-coupling to yield a phenolic biaryl derivative.

General Protocol:

-

Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 equivalents), an aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, typically 2-3 equivalents).

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Reaction Conditions: The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) and then heated, typically between 80-110 °C, until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of the target compound.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Key steps in Suzuki-Miyaura coupling.

Conclusion

This compound serves as a valuable and versatile building block in modern organic synthesis. Its key role in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and materials science. While some specific physical data for this compound remains to be fully documented, its chemical behavior is well-understood within the broader context of phenylboronic acid chemistry, allowing for its effective application in synthetic endeavors.

References

- 1. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid [cymitquimica.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid - CAS:1287777-05-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. d-nb.info [d-nb.info]

- 5. scispace.com [scispace.com]

- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details two primary synthetic pathways, including step-by-step experimental procedures, tabulated quantitative data for key transformations, and visualizations of the reaction schemes and workflows.

Introduction

This compound is an important bifunctional molecule. The boronic acid moiety allows for participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a range of reaction conditions but can be readily removed under acidic conditions.[1][2] This combination of functionalities makes it a versatile intermediate in the synthesis of complex organic molecules.

This guide outlines two principal and reliable synthetic routes to access this compound:

-

Route 1: Acid-catalyzed protection of commercially available 3-hydroxyphenylboronic acid.

-

Route 2: Borylation of 2-(3-bromophenoxy)tetrahydro-2H-pyran, which is synthesized from 3-bromophenol.

Route 1: Protection of 3-Hydroxyphenylboronic Acid

This is the more direct approach, involving a single chemical transformation. The phenolic hydroxyl group of 3-hydroxyphenylboronic acid is protected as a THP ether using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Signaling Pathway Diagram

Caption: Reaction scheme for the synthesis of the target compound via THP protection.

Experimental Protocol

This protocol is adapted from established procedures for the THP protection of phenolic hydroxyl groups.[3]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyphenylboronic acid (1.0 eq).

-

Solvent Addition: Dissolve or suspend the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Hydroxyphenylboronic acid | - |

| Reagent | 3,4-Dihydro-2H-pyran (DHP) | [3] |

| Catalyst | PPTS or PTSA | [1][3] |

| Solvent | Dichloromethane (CH₂Cl₂) | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 2-4 hours | - |

| Typical Yield | >90% (expected) | [3] |

Route 2: Borylation of Protected 3-Bromophenol

This two-step route begins with the protection of 3-bromophenol, followed by the conversion of the aryl bromide to a boronic acid. This is a common strategy when the corresponding boronic acid starting material is less accessible or more expensive.

Signaling Pathway Diagram

Caption: Reaction scheme for the synthesis of the target compound via borylation.

Experimental Protocols

Step 1: Synthesis of 2-(3-bromophenoxy)tetrahydro-2H-pyran

The protocol for this step is analogous to the THP protection described in Route 1, starting from 3-bromophenol.

Step 2: Synthesis of this compound via Lithiation-Borylation

This protocol is based on standard procedures for the synthesis of arylboronic acids from aryl halides.[4]

-

Reaction Setup: Add 2-(3-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) to a dry round-bottom flask and dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C under an inert atmosphere using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30-60 minutes.

-

Borylation: Add triisopropyl borate or trimethyl borate (1.2 eq) dropwise at -78 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction to gradually warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of aqueous hydrochloric acid (1 M) or saturated ammonium chloride solution.

-

Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or by forming the diethanolamine adduct to facilitate purification.[5]

Quantitative Data

| Parameter | Step 1: THP Protection | Step 2: Lithiation-Borylation | Reference |

| Starting Material | 3-Bromophenol | 2-(3-bromophenoxy)tetrahydro-2H-pyran | - |

| Key Reagents | DHP, Acid Catalyst | n-BuLi, Trialkyl borate | [4] |

| Solvent | CH₂Cl₂ | THF | [4] |

| Temperature | 0 °C to RT | -78 °C to RT | [4] |

| Reaction Time | 2-4 hours | ~12 hours | [4] |

| Typical Yield | High (>95%) | 65-75% | [4] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow applicable to both synthetic routes, from reaction setup to the final purified product.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

Both synthetic routes presented in this guide are effective for the preparation of this compound. The choice of route will likely depend on the availability and cost of the starting materials. Route 1 is more atom-economical and involves fewer steps, making it preferable if 3-hydroxyphenylboronic acid is readily accessible. Route 2 provides a reliable alternative starting from the more common 3-bromophenol. The provided protocols, data, and diagrams offer a solid foundation for researchers to successfully synthesize this versatile chemical intermediate.

References

Technical Guide: 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (CAS No. 1287777-05-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The tetrahydropyranyl (THP) ether serves as a protecting group for the phenolic hydroxyl, which can be readily removed under acidic conditions, allowing for the strategic introduction of a hydroxyl group into the final product. This technical guide provides a comprehensive overview of its chemical properties, representative experimental protocols, and its application in the synthesis of biologically active compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1287777-05-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅BO₄ | [1][2] |

| Molecular Weight | 222.05 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C | [4] |

Health and Safety Information

Appropriate safety precautions must be observed when handling this compound. The following table summarizes the key hazard information.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Representative Experimental Protocols

While specific experimental conditions can vary, the following protocols provide a representative methodology for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The synthesis of the title compound typically involves a two-step process: protection of 3-hydroxyphenylboronic acid with 3,4-dihydro-2H-pyran (DHP), followed by conversion to the boronic acid.

References

An In-depth Technical Guide on 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental molecular property of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, a compound of interest in various research and development applications.

Molecular Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₅BO₄[1][2] |

| Molecular Weight | 222.05 g/mol [1][2] |

| CAS Number | 1287777-05-2[1][2] |

The molecular weight is a critical parameter in experimental design, enabling accurate molar concentration calculations for various assays and synthetic procedures.

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

A standard and highly accurate method for determining the molecular weight of a compound like this compound is high-resolution mass spectrometry (HRMS).

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

-

Data Analysis: The monoisotopic mass of the most abundant isotopic peak is used to calculate the exact molecular weight of the compound.

Structural Representation

The following diagram illustrates the key structural components of this compound and their connectivity.

Simplified structural components and linkages.

This guide provides essential information on the molecular weight of this compound, which is a foundational piece of data for any research or development activities involving this compound.

References

Technical Guide: Stability and Storage of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid

Executive Summary

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. As a key building block in organic synthesis, particularly in cross-coupling reactions, understanding its stability profile is critical for ensuring experimental reproducibility, process scalability, and the quality of resulting products. This document outlines the compound's physical and chemical properties, potential degradation pathways, detailed storage and handling protocols, and the experimental methods used to assess its stability.

Compound Profile and Properties

This compound is an arylboronic acid derivative. The tetrahydropyranyl (THP) group serves as a protecting group for the phenolic hydroxyl moiety. Its utility is primarily in Suzuki-Miyaura coupling reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₅BO₄ | [1][2][3] |

| Molecular Weight | 222.05 g/mol | [1][2] |

| Appearance | Off-white to white solid powder/crystal | [4] |

| Melting Point | 217 - 222 °C | [4] |

| Purity | Typically ≥95% | [1][3] |

| CAS Number | 1287777-05-2 |[2][5] |

Chemical Stability and Degradation

The stability of this compound is influenced by environmental factors such as moisture, heat, light, and pH. The primary concerns are its hygroscopic nature and susceptibility to hydrolysis.

General Stability

Under standard ambient conditions (room temperature) and when properly stored, the compound is considered chemically stable.[6] However, its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can initiate degradation.[4][7][8]

Degradation Pathways

Two primary degradation pathways are of concern for this molecule: hydrolysis of the THP ether and decomposition of the boronic acid moiety.

-

Hydrolysis: The THP protecting group is susceptible to cleavage under acidic conditions, yielding 3-hydroxyphenylboronic acid and tetrahydropyran-2-ol. Boronic esters, in general, are known to hydrolyze to their corresponding acids when exposed to moisture.[9]

-

Oxidation: The carbon-boron bond can undergo oxidative cleavage, particularly in the presence of oxidizing agents.[10][11] This can lead to the formation of phenol and boric acid.

-

Dehydration/Anhydride Formation: Like many boronic acids, this compound can undergo intermolecular dehydration to form boroxines (anhydrides). Some commercial suppliers note that their product may contain varying amounts of the anhydride.

Caption: Potential degradation pathways for the target compound.

Recommended Storage, Handling, and Incompatibilities

Strict adherence to proper storage and handling protocols is essential to maintain the integrity and purity of this compound.

Storage Conditions

To mitigate degradation, the following storage conditions are recommended based on manufacturer safety data sheets.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

|---|---|---|---|

| Temperature | Keep refrigerated (2-8 °C recommended). | Slows potential degradation reactions, including dehydration. | [4][12] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation and minimizes exposure to atmospheric moisture. | [4][6] |

| Container | Keep in a tightly closed, suitable container. | Prevents ingress of moisture and air. | [4][6][7] |

| Environment | Store in a dry, well-ventilated place. | Avoids hygroscopic absorption and buildup of any potential vapors. | [4][7] |

| Light | Store in a dark place. | Protects against potential photolytic degradation. | |

Handling Procedures

-

Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[4][13]

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][12]

-

Ensure all containers are dated upon receipt and upon opening to track exposure and age.[14]

-

For weighing and transfer, work quickly to minimize exposure to the atmosphere.

Incompatible Materials

To prevent hazardous reactions and degradation, the compound should be segregated from the materials listed below.

Table 3: Summary of Incompatible Materials

| Class of Material | Examples | Reason for Incompatibility | Source(s) |

|---|---|---|---|

| Strong Oxidizing Agents | Peroxides, Nitrates | Can cause oxidative cleavage of the carbon-boron bond. | [4] |

| Strong Acids | Hydrochloric acid, Sulfuric acid | Can catalyze the hydrolysis of the THP ether protecting group. | [4] |

| Strong Bases | Sodium hydroxide | May promote degradation. | [4] |

| Water/Moisture | Humid air, Water | The compound is hygroscopic and susceptible to hydrolysis. |[4][9] |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires robust analytical methods capable of separating the parent compound from potential degradants.

Forced Degradation Studies

Forced degradation (or stress testing) is employed to identify likely degradation products and establish the intrinsic stability of the molecule.

-

Methodology: Expose the compound to harsh conditions (e.g., high heat, humidity, acidic/basic solutions, oxidative stress, and photolysis) according to ICH guidelines.

-

Analysis: Samples are periodically analyzed to quantify the loss of the parent compound and identify the formation of degradation products.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[10]

-

Protocol: A stability-indicating HPLC method must be developed. A reverse-phase C18 column is often used with a mobile phase of acetonitrile and an ammonium acetate buffer.[15] UV detection is standard. The method must demonstrate baseline resolution between the parent peak and all known degradants.[10][16]

-

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and provides mass data for the structural elucidation of unknown degradation products.[10][15]

-

Protocol: Similar to HPLC, but using a UPLC system for faster, more efficient separations. The eluent is directed to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of degradant peaks.

-

-

Non-Aqueous Capillary Electrophoresis (NACE): This method is particularly useful for boronic acids and esters as it avoids the aqueous mobile phases used in HPLC, thus preventing on-column hydrolysis and providing a more accurate assessment of the sample's integrity.[9]

-

Protocol: The sample is dissolved in an aprotic diluent (e.g., acetonitrile). Separation is achieved in a capillary using a non-aqueous background electrolyte. Detection is typically by UV.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural confirmation.

-

Protocol: ¹H NMR can be used to monitor the disappearance of parent signals and the appearance of new signals from degradants. ¹¹B NMR is especially valuable for observing changes in the chemical environment of the boron atom, which directly indicates degradation or complex formation.[10]

-

Caption: A generalized workflow for chemical stability assessment.

References

- 1. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid [cymitquimica.com]

- 2. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid - CAS:1287777-05-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. uwwapps.uww.edu [uwwapps.uww.edu]

- 8. laballey.com [laballey.com]

- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. carlroth.com [carlroth.com]

- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. waters.com [waters.com]

The Tetrahydropyranyl (THP) Group for Phenylboronic Acid Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the field of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic use of protecting groups is fundamental. Phenylboronic acids are indispensable reagents, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] However, the inherent instability of boronic acids—their propensity to form trimeric boroxines and susceptibility to degradation under various reaction conditions—necessitates the use of protective measures to ensure reaction fidelity and yield.[3]

The tetrahydropyranyl (THP) group serves as a reliable and efficient acetal-based protecting group for the hydroxyl moieties of phenylboronic acids.[4][5] Its adoption stems from a favorable combination of low cost, ease of introduction, stability across a range of non-acidic conditions, and straightforward cleavage under mild acidic protocols.[5][6][7] This guide provides an in-depth technical overview of the THP protection strategy for phenylboronic acids, complete with experimental protocols, quantitative data, and workflow visualizations.

The Rationale for Protection

Unprotected boronic acids can present several challenges in multi-step syntheses:[3]

-

Trimerization: Boronic acids readily dehydrate to form cyclic anhydride trimers known as boroxines. This complicates stoichiometry and can affect reactivity.

-

Instability: They can be unstable under certain acidic or oxidative conditions.[3]

-

Purification Issues: The polarity of the boronic acid group can make chromatographic purification difficult.[3]

Converting the boronic acid to a THP-protected boronate ester mitigates these issues by masking the reactive B(OH)₂ group, rendering it stable to various conditions, including strong bases, organometallics, and hydrides.[4][5]

Reaction Mechanisms and Logical Workflow

The protection of a phenylboronic acid with a THP group and its subsequent removal are both acid-catalyzed processes.

Protection: The reaction proceeds via the acid-catalyzed addition of the boronic acid's hydroxyl groups to 3,4-dihydro-2H-pyran (DHP). Protonation of the DHP double bond generates a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic oxygen of the boronic acid.[8]

Deprotection: The cleavage of the THP ether is an acetal hydrolysis reaction.[9] The process is initiated by protonation of the acetal oxygen, followed by elimination of the alcohol to regenerate the stabilized oxocarbenium ion, which is then quenched by water or an alcohol solvent.[8][9]

The logical workflow for employing THP protection in a synthetic route, such as a Suzuki-Miyaura coupling, is outlined below.

Experimental Protocols & Data

General Procedure for THP Protection of Phenylboronic Acid

This protocol describes a typical procedure for the protection reaction.

Detailed Steps:

-

Dissolution: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve the phenylboronic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (DHP), typically 2.2-2.5 equivalents.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) (0.05-0.1 equivalents).[8] PPTS is often preferred for acid-sensitive substrates due to its lower acidity.[8]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]

-

Purification: Purify the crude product via flash column chromatography on silica gel.

| Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |

| PPTS (0.1 eq) | CH₂Cl₂ | 0 °C to RT | 1-3 | >90 | [8] |

| PTSA (cat.) | CH₂Cl₂ | RT | 1-2 | >85 | [7] |

| Bismuth Triflate (cat.) | Solvent-free | RT | 0.5-1 | ~95 | [4] |

| Zeolite H-beta | Toluene | RT | 2-4 | >90 | [4] |

Table 1. Representative Conditions for THP Protection.

General Procedure for Deprotection of THP-Protected Phenylboronic Acid

This protocol outlines a standard method for cleaving the THP group to regenerate the free boronic acid.

Detailed Steps:

-

Dissolution: Dissolve the THP-protected phenylboronate ester (1 equivalent) in a suitable solvent system. Common choices include methanol, ethanol, or a mixture of THF/acetic acid/water.[9][10]

-

Catalysis: Add the acid catalyst. For sensitive substrates, mild conditions like acetic acid in THF/water (e.g., 3:1:1 ratio) at room temperature are effective.[9] For more robust substrates, catalytic PTSA or dilute HCl in an alcohol can be used.[8][10]

-

Reaction: Stir the solution at room temperature for 2-18 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or another suitable base.

-

Extraction: Extract the product with an appropriate organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting phenylboronic acid can often be used without further purification. If necessary, recrystallization or chromatography can be performed.

| Catalyst/Reagent | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |

| p-TsOH·H₂O | 2-Propanol | RT | 17 | Quantitative | [8] |

| Acetic Acid | THF/H₂O (4:1) | 45 °C | 3-6 | High | [5] |

| PPTS | Ethanol | 55 °C | 4-8 | High | [8] |

| Amberlyst-15 | Methanol | RT | 1-5 | >95 | [9][10] |

Table 2. Representative Conditions for THP Deprotection.

Application in Suzuki-Miyaura Coupling

The stability of the THP-protected boronate ester is crucial for its use in Suzuki-Miyaura reactions, which are typically performed under basic conditions that would otherwise degrade the free boronic acid.[11][12]

The general pathway involves:

-

Protection: The phenylboronic acid is protected with THP as described above.

-

Coupling: The stable THP-protected ester is subjected to the Suzuki-Miyaura coupling conditions (Pd catalyst, base, aryl halide). The THP group remains intact during this step.

-

Deprotection: The resulting coupled product, still bearing the THP-protected boronate moiety, is then deprotected using one of the acidic hydrolysis methods to yield the final biaryl product with a free boronic acid group, ready for further transformations if needed.

Summary and Outlook

The tetrahydropyranyl group provides a robust and economical method for the protection of phenylboronic acids. Its primary advantages are its stability to a wide range of basic, reductive, and organometallic reagents, combined with its facile removal under mild acidic conditions.[4][8] A key drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures if the substrate is chiral, potentially complicating purification and analysis.[4][5][8] Despite this, the THP group remains a highly valuable tool in the synthetic chemist's arsenal, enabling complex molecular constructions and facilitating the development of novel therapeutics and materials. The availability of diverse catalytic systems for both its introduction and removal allows for fine-tuning of reaction conditions to suit the specific needs of a synthetic target.[13]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pubs.rsc.org [pubs.rsc.org]

Commercial Suppliers and Synthetic Applications of 3-(THP-oxy)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(THP-oxy)phenylboronic acid, also known as (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, allowing for selective reactions at the boronic acid site. This protecting group can be readily removed under acidic conditions to yield 3-hydroxyphenylboronic acid, a versatile building block for introducing a phenol moiety into complex molecules. This guide provides an in-depth overview of the commercial availability of 3-(THP-oxy)phenylboronic acid, detailed experimental protocols for its use in Suzuki-Miyaura coupling and subsequent deprotection, and a discussion of its application in the synthesis of biologically active compounds.

Commercial Availability

A number of chemical suppliers offer 3-(THP-oxy)phenylboronic acid, typically with purities ranging from 95% to over 97%. The compound is available in quantities ranging from milligrams to hundreds of grams to suit various research and development needs. Below is a summary of some commercial suppliers and their offerings.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) |

| --INVALID-LINK-- | (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid | 1287777-05-2 | C11H15BO4 | 95% | 250mg, 1g, 5g | €57.00, €127.00, €381.00 |

| --INVALID-LINK-- | 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid | 1287777-05-2 | C11H15BO4 | 97% | 5g, 10g, 25g, 100g | $162.00, $275.00, $540.00, $1,708.00 |

| --INVALID-LINK-- | (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid | 1287777-05-2 | C11H15BO4 | 97% | 1g, 5g | $57.00, $198.00 |

| --INVALID-LINK-- | This compound | Not Listed | C11H15BO4 | 98% | 1g, 5g, 25g, 100g | Inquire |

| --INVALID-LINK-- | (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid | 1287777-05-2 | C11H15BO4 | Not Listed | Not Specified | Inquire |

Synthetic Applications and Experimental Protocols

The primary application of 3-(THP-oxy)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The THP-protected hydroxyl group is generally stable under the basic conditions of the coupling reaction. Following the coupling, the THP group can be efficiently removed to unmask the phenol.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-(THP-oxy)phenylboronic acid with an aryl halide.

Materials:

-

3-(THP-oxy)phenylboronic acid

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a reaction flask, add 3-(THP-oxy)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water).

-

Degas the solution by bubbling the inert gas through it for another 10-15 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Experimental Protocol: THP Deprotection

This protocol outlines a general procedure for the acidic hydrolysis of the THP ether to yield the corresponding phenol.

Materials:

-

THP-protected biaryl compound

-

Acid catalyst (e.g., HCl, p-toluenesulfonic acid)

-

Solvent (e.g., methanol, ethanol, THF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Dissolve the THP-protected biaryl compound in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of the acid (e.g., a few drops of concentrated HCl or a small scoop of p-toluenesulfonic acid).

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final phenolic biaryl compound.

Experimental Workflow and Signaling Pathway Application

The synthetic utility of 3-(THP-oxy)phenylboronic acid is exemplified in the multi-step synthesis of bioactive molecules. For instance, derivatives of 3-hydroxyphenyl compounds have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2] The following workflow illustrates the synthesis of a hypothetical biaryl phenol, a scaffold that could be further elaborated to target components of this pathway.

In this conceptual workflow, 3-(THP-oxy)phenylboronic acid undergoes a Suzuki-Miyaura coupling with a suitable aryl halide to form a protected biaryl intermediate. Subsequent deprotection of the THP group yields a biaryl phenol. This core structure can then be subjected to further chemical modifications to generate a library of compounds for screening against biological targets. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[1][2][3] The development of small molecules that can inhibit this pathway is a major focus of cancer drug discovery. The biaryl phenol scaffold synthesized from 3-(THP-oxy)phenylboronic acid provides a versatile platform for the design of such inhibitors.

This diagram illustrates how a bioactive molecule, developed from the biaryl phenol scaffold, could potentially inhibit the PI3K/AKT/mTOR signaling pathway. By targeting a key kinase in this cascade, such as PI3K, the downstream signaling that promotes cancer cell growth and proliferation can be blocked.

Conclusion

3-(THP-oxy)phenylboronic acid is a commercially available and versatile reagent for the synthesis of complex organic molecules. Its primary utility in Suzuki-Miyaura coupling reactions, combined with the straightforward deprotection of the THP group, makes it an attractive building block for constructing biaryl phenol scaffolds. These scaffolds are of significant interest in drug discovery, particularly for the development of inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are implicated in cancer and other diseases. The protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this valuable synthetic intermediate in their research and development endeavors.

References

- 1. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of a Versatile Building Block: 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Emergence of a Protected Boronic Acid

The discovery of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid was not a singular event but rather a logical and strategic development in the field of organic synthesis. Its creation addresses a common challenge in cross-coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling.[1] While 3-hydroxyphenylboronic acid is a valuable building block, its free phenolic hydroxyl group can interfere with the reaction mechanism, leading to side products or reduced yields. The development of this compound provided a solution by "protecting" the reactive hydroxyl group with a tetrahydropyranyl (THP) ether.

The THP group is an ideal choice for this purpose due to several key advantages: it is easily introduced under mild acidic conditions, stable to a wide range of non-acidic reagents (including the basic conditions often used in Suzuki couplings), and can be readily removed to reveal the original hydroxyl group when desired.[2][3][4] This makes the title compound a highly versatile intermediate, enabling the precise and efficient incorporation of a 3-hydroxyphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and other biologically active compounds.

First Synthesis: A Protocol Based on Acid-Catalyzed Protection

The first synthesis of this compound is achieved through the acid-catalyzed reaction of 3-hydroxyphenylboronic acid with 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of alcohol and phenol protection.[3][5]

Experimental Protocol

Objective: To synthesize this compound by protecting the phenolic hydroxyl group of 3-hydroxyphenylboronic acid.

Materials:

-

3-Hydroxyphenylboronic acid

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst.[2]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylboronic acid.

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (typically 1.1 to 1.5 molar equivalents).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (typically 0.05 to 0.1 molar equivalents). The reaction is generally performed at room temperature.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography to yield the pure this compound.[2] Note that the THP ether can be sensitive to highly acidic conditions, which may sometimes be present on silica gel, potentially leading to some deprotection.[6]

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Compound | Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 1.0 | - |

| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | 1.2 | - |

| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.05 | - |

| This compound | C₁₁H₁₅BO₄ | 222.05 [7] | - | 60-85 [2] |

Yields are estimated based on typical THP protection of phenolic compounds and can vary depending on reaction scale and purification efficiency.

Logical Workflow and Pathway Visualization

The synthesis follows a straightforward logical progression from starting materials to the final protected product. This workflow is designed to efficiently install the protecting group while allowing for simple purification.

Caption: Synthetic workflow for the THP protection of 3-hydroxyphenylboronic acid.

The utility of the synthesized product is realized in subsequent steps, most notably in Suzuki-Miyaura cross-coupling reactions. The logical relationship is clear: the protection step is a prerequisite for the successful and high-yield coupling of the boronic acid with an appropriate partner.

Caption: Application of the protected boronic acid in a Suzuki-Miyaura coupling sequence.

References

- 1. nbinno.com [nbinno.com]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl, vinyl, or polyene structures.[1] Discovered by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate in the presence of a base.[1][2] Its significance is highlighted by its wide application in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction using 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. This specific reagent is valuable for synthesizing 3-hydroxybiphenyl derivatives, which are important structural motifs in many biologically active compounds. The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic hydroxyl, which is stable under the basic conditions of the coupling reaction but can be readily removed under acidic conditions post-coupling.[4][5]

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The overall experimental process, from reaction setup to the final deprotected product, follows a logical sequence of synthesis and purification steps.

Caption: General experimental workflow for synthesis and deprotection.

Application Notes

Successful Suzuki-Miyaura coupling requires careful selection of reagents and conditions.

-

Palladium Catalyst and Ligand: A variety of palladium(0) and palladium(II) sources can be used.[1] Pd(PPh₃)₄ is a common choice, often used in stoichiometric amounts of 1-5 mol%. For more challenging substrates, including aryl chlorides, more sophisticated catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos may be necessary in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[3][6]

-

Base: The base is crucial for activating the boronic acid in the transmetalation step.[2] Inorganic bases are most common. Carbonates such as K₂CO₃ or Na₂CO₃ are widely used, often in aqueous solution, creating a biphasic reaction mixture. For more sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be employed.[6][7]

-

Solvent System: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, and dimethylformamide (DMF), often mixed with water to dissolve the inorganic base.[7] Protic solvents like ethanol have also been shown to be effective and are considered greener alternatives.[8]

-

Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner generally follows the order: I > Br > OTf >> Cl.[3] Aryl iodides and bromides are the most common substrates, typically reacting under milder conditions than aryl chlorides, which may require specialized catalysts.

-

THP Group Stability and Deprotection: The tetrahydropyranyl (THP) ether is an acetal, making it stable to the basic and nucleophilic conditions of the Suzuki coupling.[4] However, it is labile under acidic conditions.[4][9] Deprotection is typically achieved using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH), HCl, or an acidic resin in an alcohol solvent such as methanol or ethanol at room temperature.[4][9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of an aryl bromide with this compound on a 1.0 mmol scale.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, 10 mL)

-

Reaction vessel (e.g., 25 mL round-bottom flask or microwave vial)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add the palladium catalyst (0.05 mmol) to the vessel.

-

Seal the vessel with a rubber septum and purge with an inert gas for 10-15 minutes.

-

Using a syringe, add the degassed solvent mixture (10 mL) to the vessel.

-

Place the reaction vessel in a preheated oil bath at 85-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the THP-protected biphenyl derivative.

Protocol 2: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the final 3-hydroxybiphenyl derivative.

Materials:

-

THP-protected biphenyl derivative (1.0 mmol, 1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 0.1 equiv)

-

Methanol or Ethanol (10 mL)

-

Reaction vessel (e.g., 25 mL round-bottom flask)

Procedure:

-

Dissolve the THP-protected biphenyl derivative (1.0 mmol) in methanol or ethanol (10 mL) in the reaction vessel.

-

Add p-TsOH·H₂O (0.1 mmol) to the solution.[4]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.[4]

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography to afford the pure 3-hydroxybiphenyl derivative.

Data Presentation

The following tables summarize typical conditions and expected outcomes for the described reactions. Yields are representative and may vary based on the specific substrate and optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 8 | 85-95 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Na₂CO₃ (2.0) | Dioxane/H₂O | 85 | 4 | 90-98 |

| 2-Bromopyridine | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 80-90 |

| 4-Chloroacetophenone | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 75-85 |

Table 2: Common Conditions for THP Group Deprotection

| Acid Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| p-TsOH·H₂O (0.1) | Methanol | 25 (RT) | 3 | >95 |

| Pyridinium p-toluenesulfonate (PPTS) (0.2) | Ethanol | 50 | 5 | 90-98 |

| HCl (catalytic) | Tetrahydrofuran | 25 (RT) | 2 | >95 |

| Acetic Acid/H₂O | Tetrahydrofuran | 45 | 12 | 85-95 |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. uwindsor.ca [uwindsor.ca]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Reaction Conditions for Suzuki Coupling Using 3-(THP-oxy)phenylboronic Acid

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2][3] The reaction is widely employed in the pharmaceutical industry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3][4][5]

The use of 3-(THP-oxy)phenylboronic acid allows for the introduction of a protected phenol moiety, which can be deprotected in a subsequent step to reveal the free phenol. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols and phenols, offering stability under the basic conditions often employed in Suzuki couplings.

General Reaction Scheme

The Suzuki coupling of 3-(THP-oxy)phenylboronic acid with an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding biaryl product.

Reaction:

3-(THP-oxy)phenylboronic acid + Ar-X ---(Pd catalyst, Base, Solvent)---> 3-(THP-oxy)biaryl + B(OH)₂X

Experimental Protocol: Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of 3-(THP-oxy)phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

-

3-(THP-oxy)phenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene

-

Water

Procedure:

-

To a reaction vessel, add 3-(THP-oxy)phenylboronic acid, the aryl bromide, and potassium phosphate.

-

Add the palladium(II) acetate and SPhos ligand.

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon).

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

The reaction mixture is heated to 80-110 °C with vigorous stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Summary of Typical Suzuki Coupling Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table summarizes common conditions for Suzuki couplings.

| Component | Examples | Typical Amount (equivalents) | Notes |

| Aryl Halide | Aryl iodides, bromides, chlorides, triflates | 1.0 | Reactivity order: I > Br > OTf > Cl.[3] |

| Boronic Acid | 3-(THP-oxy)phenylboronic acid | 1.1 - 1.5 | A slight excess is typically used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.01 - 0.05 | Pre-catalysts like Pd(OAc)₂ are often used in combination with a ligand. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | 0.02 - 0.10 | Buchwald ligands (SPhos, XPhos, RuPhos) are effective for challenging couplings.[6][7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃N | 2.0 - 3.0 | The base is crucial for the transmetalation step.[8] Aqueous bases are common. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | - | Biphasic solvent systems are frequently used.[7] |

| Temperature | Room Temperature to 120 °C | - | Higher temperatures are often required for less reactive aryl chlorides.[9] |

| Reaction Time | 1 - 24 hours | - | Monitored by TLC or LC-MS until completion. |

Experimental Protocol: Deprotection of the THP Group

Following the Suzuki coupling, the THP protecting group can be readily removed under acidic conditions to yield the corresponding phenol.

Materials and Reagents:

-

3-(THP-oxy)biaryl (1.0 equiv)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)

Procedure:

-

Dissolve the 3-(THP-oxy)biaryl in methanol or ethanol.

-

Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried, filtered, and concentrated to give the deprotected phenolic product.

-

If necessary, the product can be further purified by chromatography or recrystallization.

Diagrams

Caption: Workflow for Suzuki coupling and subsequent deprotection.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

References

- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. youtube.com [youtube.com]

- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid with various aryl and heteroaryl halides. This versatile building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients, due to the protecting group on the phenolic oxygen, which can be readily removed post-coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] The use of this compound allows for the introduction of a masked phenolic moiety, which is advantageous in multi-step syntheses where a free phenol might interfere with subsequent reaction steps. The tetrahydropyranyl (THP) protecting group is stable under the basic conditions typically employed in Suzuki-Miyaura couplings and can be efficiently removed under acidic conditions.

This document outlines protocols using common palladium catalysts and reaction conditions for the successful cross-coupling of this boronic acid with a range of coupling partners.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These examples showcase the versatility of this reagent with different palladium catalysts and reaction conditions.

Table 1: Cross-Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzaldehyde | Pd(OAc)₂ (5) | TPPTS (15) | Diisopropylamine | Acetonitrile/Water | 80 | 4 | >95 (GC) |

| 2 | 4-Bromoacetophenone | (A-taphos)₂PdCl₂ (variable) | - | CsF | DME/Water | 100 | 1 | Excellent |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/Water | 80 | 18-22 | Good |

Table 2: Cross-Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Pd(OAc)₂ (variable) | dppp (variable) | K₂CO₃ | Toluene/Water | 100 | 8 | Moderate |

| 2 | General Aryl Chlorides | Pd₂(dba)₃ / XPhos (2 / 5) | - | K₃PO₄ | Dioxane | 110 | 12 | Good |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, 2-8 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand.

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Deprotection of the THP Group

Materials:

-

THP-protected biaryl compound

-

Acidic catalyst (e.g., HCl in methanol, p-toluenesulfonic acid)

-

Solvent (e.g., Methanol, Dichloromethane)

Procedure:

-

Dissolve the THP-protected biaryl compound in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of the acidic catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected phenolic compound.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Suzuki Reaction with THP-Protected Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction class is indispensable in the pharmaceutical and materials science industries due to its broad functional group tolerance and relatively mild reaction conditions.[2][3] A key challenge in Suzuki couplings arises when one of the coupling partners bears a sensitive functional group that is incompatible with the reaction conditions. Phenols, for instance, are often protected to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for hydroxyl functionalities. When employing THP-protected phenylboronic acids in Suzuki reactions, the choice of base is critical to prevent premature deprotection of the THP group while still promoting the catalytic cycle.[4]

This document provides detailed application notes and protocols for the selection of suitable bases in the Suzuki-Miyaura coupling of THP-protected phenylboronic acids with aryl halides.

The Critical Role of the Base

The base in a Suzuki-Miyaura reaction serves multiple essential functions. Primarily, it facilitates the transmetalation step, which is often the rate-determining step of the catalytic cycle. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][6] Common bases used in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[5]

For acid-sensitive substrates like THP-protected phenylboronic acids, strong bases and harsh reaction conditions can lead to the cleavage of the protecting group. Therefore, milder bases are generally preferred to maintain the integrity of the THP ether.

Selecting a Suitable Base for THP-Protected Phenylboronic Acid

The selection of an appropriate base is paramount for a successful Suzuki coupling with THP-protected phenylboronic acid. Milder inorganic bases are often the preferred choice to avoid the acidic conditions that can lead to deprotection.

Recommended Bases:

-

Potassium Carbonate (K₂CO₃): A widely used and effective base for a variety of Suzuki couplings. It is sufficiently basic to promote the reaction without being overly harsh.[7][8]

-

Potassium Phosphate (K₃PO₄): Another mild and effective base that is often employed for sensitive substrates.[5]

-

Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective in more challenging couplings, though its higher basicity should be considered with THP-protected substrates.

-

Potassium Fluoride (KF): A milder base that can be effective, particularly when other bases fail or lead to side reactions.[4]

The optimal base is often dependent on the specific substrates, catalyst system, and solvent employed.[5] Empirical screening of bases is often necessary to achieve the best results.

Data Presentation: Comparison of Bases

| Base | Typical Concentration | Solvent System | Temperature (°C) | General Yield Range (%) | Suitability for THP-Protected Substrates |

| K₂CO₃ | 2.0 M aq. solution | Toluene/Water, Dioxane/Water | 80-110 | 70-95 | High |

| K₃PO₄ | 2.0 M aq. solution | Toluene/Water, Dioxane/Water | 80-110 | 75-98 | High |

| Cs₂CO₃ | 2.0 M aq. solution | Toluene/Water, Dioxane/Water | 80-110 | 80-99 | Moderate to High (use with caution) |

| KF | Anhydrous | THF, Dioxane | 60-100 | 60-90 | High |

| NaOH | 2.0 M aq. solution | Toluene/Water, Ethanol/Water | 80-100 | 65-90 | Low to Moderate (risk of deprotection) |